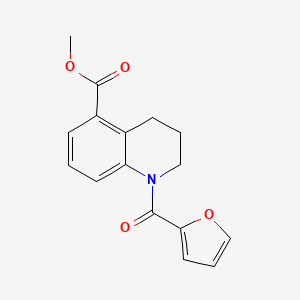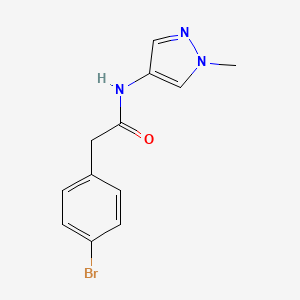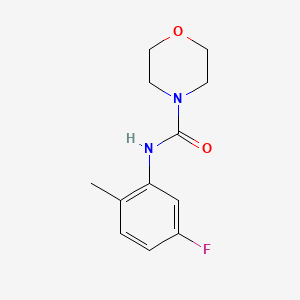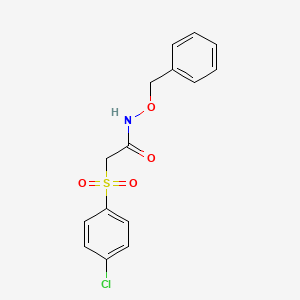![molecular formula C21H27N3O B7539530 1-Benzyl-3-[[2-(piperidin-1-ylmethyl)phenyl]methyl]urea](/img/structure/B7539530.png)
1-Benzyl-3-[[2-(piperidin-1-ylmethyl)phenyl]methyl]urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Benzyl-3-[[2-(piperidin-1-ylmethyl)phenyl]methyl]urea, also known as BPU, is a synthetic compound that has been extensively studied for its potential applications in the field of cancer research. BPU belongs to the class of urea derivatives and has been shown to exhibit potent anti-tumor activity in several types of cancer cells.
Mécanisme D'action
1-Benzyl-3-[[2-(piperidin-1-ylmethyl)phenyl]methyl]urea works by inhibiting the activity of tubulin, a protein that is essential for cell division. Tubulin plays a critical role in the formation of the microtubule network, which is responsible for the separation of chromosomes during cell division. 1-Benzyl-3-[[2-(piperidin-1-ylmethyl)phenyl]methyl]urea binds to tubulin and disrupts the microtubule network, preventing the separation of chromosomes and ultimately leading to cell death.
Biochemical and Physiological Effects:
1-Benzyl-3-[[2-(piperidin-1-ylmethyl)phenyl]methyl]urea has been shown to exhibit potent anti-tumor activity in several types of cancer cells. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. 1-Benzyl-3-[[2-(piperidin-1-ylmethyl)phenyl]methyl]urea has been found to be relatively non-toxic to normal cells, making it a promising candidate for cancer therapy.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1-Benzyl-3-[[2-(piperidin-1-ylmethyl)phenyl]methyl]urea is its potent anti-tumor activity in several types of cancer cells. 1-Benzyl-3-[[2-(piperidin-1-ylmethyl)phenyl]methyl]urea has also been found to be relatively non-toxic to normal cells, making it a promising candidate for cancer therapy. However, one of the limitations of 1-Benzyl-3-[[2-(piperidin-1-ylmethyl)phenyl]methyl]urea is its complex synthesis method, which requires expertise in organic chemistry and careful handling of reagents.
Orientations Futures
There are several future directions for research on 1-Benzyl-3-[[2-(piperidin-1-ylmethyl)phenyl]methyl]urea. One potential direction is to investigate the use of 1-Benzyl-3-[[2-(piperidin-1-ylmethyl)phenyl]methyl]urea in combination with other anti-cancer agents to enhance its anti-tumor activity. Another direction is to study the pharmacokinetics and pharmacodynamics of 1-Benzyl-3-[[2-(piperidin-1-ylmethyl)phenyl]methyl]urea in animal models to determine its efficacy and safety in vivo. Additionally, further studies are needed to determine the optimal dosage and administration route for 1-Benzyl-3-[[2-(piperidin-1-ylmethyl)phenyl]methyl]urea in cancer therapy.
Méthodes De Synthèse
The synthesis of 1-Benzyl-3-[[2-(piperidin-1-ylmethyl)phenyl]methyl]urea involves the condensation of benzyl isocyanate with 2-(piperidin-1-ylmethyl)benzaldehyde in the presence of a catalyst. The resulting intermediate is then treated with urea to obtain 1-Benzyl-3-[[2-(piperidin-1-ylmethyl)phenyl]methyl]urea. The synthesis of 1-Benzyl-3-[[2-(piperidin-1-ylmethyl)phenyl]methyl]urea is a multi-step process that requires expertise in organic chemistry and careful handling of reagents.
Applications De Recherche Scientifique
1-Benzyl-3-[[2-(piperidin-1-ylmethyl)phenyl]methyl]urea has been studied extensively for its potential applications in cancer research. It has been shown to exhibit potent anti-tumor activity in several types of cancer cells, including breast, lung, and prostate cancer. 1-Benzyl-3-[[2-(piperidin-1-ylmethyl)phenyl]methyl]urea works by inhibiting the activity of a protein called tubulin, which is essential for cell division. By inhibiting tubulin activity, 1-Benzyl-3-[[2-(piperidin-1-ylmethyl)phenyl]methyl]urea prevents cancer cells from dividing and growing.
Propriétés
IUPAC Name |
1-benzyl-3-[[2-(piperidin-1-ylmethyl)phenyl]methyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O/c25-21(22-15-18-9-3-1-4-10-18)23-16-19-11-5-6-12-20(19)17-24-13-7-2-8-14-24/h1,3-6,9-12H,2,7-8,13-17H2,(H2,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGVBONDXEOCFCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=CC=CC=C2CNC(=O)NCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-3-[[2-(piperidin-1-ylmethyl)phenyl]methyl]urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N,2,5-trimethyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]furan-3-carboxamide](/img/structure/B7539451.png)


![N,6-dimethyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]pyridine-2-carboxamide](/img/structure/B7539494.png)
![N-[2-(methylamino)-2-oxoethyl]-2-pyridin-3-ylquinoline-4-carboxamide](/img/structure/B7539495.png)
![N-[3-(4-ethyl-1,2,4-triazol-3-yl)phenyl]-4-(2-methyl-1,3-thiazol-4-yl)-1H-pyrrole-2-carboxamide](/img/structure/B7539502.png)
![N-[(4-chlorophenyl)methyl]-6-imidazol-1-ylpyridine-3-carboxamide](/img/structure/B7539508.png)
![(5-Bromo-2-hydroxyphenyl)-[4-[(5-chloro-2-methoxyphenyl)methyl]piperazin-1-yl]methanone](/img/structure/B7539514.png)
![3-(4-fluorophenyl)-N-[2-(methylcarbamoyl)phenyl]-1H-pyrazole-5-carboxamide](/img/structure/B7539537.png)




![N-[(3-cyanophenyl)methyl]-N-methylpyridine-4-carboxamide](/img/structure/B7539562.png)